

# Chrysalin (TP508): A Thrombin-Derived Peptide for Regenerative Medicine

Author: BenchChem Technical Support Team. Date: December 2025



An In-depth Technical Guide on the Fundamental Research of Chrysalin (**TP508**/rusalatide acetate) for Researchers, Scientists, and Drug Development Professionals.

#### Introduction

Chrysalin, scientifically known as **TP508** or rusalatide acetate, is a synthetic 23-amino acid peptide that represents a segment of the human prothrombin molecule, specifically residues 508-530.[1][2] This peptide fragment mimics a non-proteolytic binding domain of thrombin, a key enzyme in the coagulation cascade that also plays a significant role in tissue repair and regeneration.[2] Unlike thrombin, **TP508** does not possess enzymatic activity and therefore does not influence blood clotting.[3] Extensive preclinical and clinical research has demonstrated its potential in accelerating the healing of various tissues, including skin, bone, and vascular structures. This document provides a comprehensive overview of the fundamental research on Chrysalin, detailing its mechanism of action, summarizing key quantitative data, outlining experimental protocols, and visualizing its operational pathways.

# **Physicochemical Properties and Formulation**

Chrysalin (**TP508**) is a lyophilized white powder that can be reconstituted in saline for administration.[4] The peptide has a raw drug product stability of over six years when stored at -20°C.[4] For clinical trials, it is typically dissolved in saline and filter-sterilized before injection. [4] Ongoing research is also focused on developing a stable liquid formulation for future clinical applications.[4]



#### **Mechanism of Action**

**TP508** initiates a cascade of cellular and molecular events that collectively promote tissue repair and regeneration.[2][5] Its mechanism is multi-faceted, involving interactions with cell surface receptors to stimulate angiogenesis, modulate inflammation, and enhance cellular proliferation and migration.[2][5]

## **Receptor Binding and Initial Signaling**

**TP508** interacts with specific cell surface receptors, including  $\alpha v\beta 3$  integrin, on endothelial cells, fibroblasts, and other cell types.[6] This binding is crucial for initiating the downstream signaling cascades that mediate the peptide's biological effects.

### **Angiogenesis and Revascularization**

A primary mechanism of **TP508** is its ability to promote the formation of new blood vessels, a critical process for tissue repair.[7][8] Preclinical studies have shown that **TP508** stimulates angiogenic sprouting to a degree comparable to or greater than Vascular Endothelial Growth Factor (VEGF).[8] It enhances the density and size of blood vessels in healing tissues.[7] This pro-angiogenic effect is, at least in part, mediated by the upregulation of genes related to angiogenesis.[9][10]

#### **Modulation of Inflammatory Response**

**TP508** has been shown to modulate the inflammatory response at the site of injury. It can induce the expression of early growth factors and inflammatory response modifiers, which are crucial for orchestrating the initial stages of healing.[9][10] This modulation helps to create a pro-regenerative microenvironment.

### **Cellular Proliferation and Migration**

The peptide stimulates the proliferation and migration of key cell types involved in tissue repair, including endothelial cells and osteoblasts.[11] This chemotactic effect helps to recruit the necessary cellular machinery to the site of injury to facilitate repair and regeneration.[11]

# Quantitative Data from Preclinical and Clinical Studies



The following tables summarize the key quantitative findings from various studies on Chrysalin (**TP508**).

Table 1: Clinical Trial Data in Diabetic Foot Ulcers (Phase

**I/II)[12]** 

| Parameter                           | Placebo                         | 1 μg Chrysalin              | 10 μg<br>Chrysalin | p-value |
|-------------------------------------|---------------------------------|-----------------------------|--------------------|---------|
| Complete<br>Healing                 | 45% increase vs.<br>placebo     | 72% increase vs.<br>placebo |                    |         |
| Incidence of<br>Complete<br>Healing | Doubled with<br>Chrysalin       | <0.05                       |                    |         |
| Mean Closure<br>Rate                | ~80% increase<br>with Chrysalin | <0.05                       |                    |         |
| Median Time to 100% Closure         | ~40% decrease<br>with Chrysalin | <0.05                       |                    |         |
| Heel Ulcer Mean<br>Closure Rate     | 165% increase<br>with Chrysalin | <0.02                       |                    |         |
| Heel Ulcer<br>Complete<br>Healing   | 0% (0/5)                        | 86% (6/7)                   | <0.03              |         |

# Table 2: Preclinical Data on Nitric Oxide (NO) Production[13]



| Condition            | Observation                                                                                                                              |  |
|----------------------|------------------------------------------------------------------------------------------------------------------------------------------|--|
| Dose-Response        | TP508 stimulated a rapid, dose-dependent, 2- to 4-fold increase in NO production in human endothelial cells.                             |  |
| Time Course          | NO release was induced as early as 5 minutes.                                                                                            |  |
| Sustained Production | Continued exposure for 1-24 hours increased NO concentrations over controls by $100.5 \pm 9.6$ nM and $463.3 \pm 24.2$ nM, respectively. |  |

Table 3: Preclinical Data in Fracture Healing (Rat

Femoral Fracture Model)[14]

| Parameter              | Observation                                                                                                                                        |
|------------------------|----------------------------------------------------------------------------------------------------------------------------------------------------|
| Biomechanical Strength | Treatment with TP508 accelerated fracture repair as determined by destructive torsion testing.                                                     |
| Vascularization        | Blinded histological analysis showed a significant increase in blood vessels in the fracture callus of TP508-treated animals compared to controls. |

# **Signaling Pathways**

**TP508** exerts its effects through the activation of several key intracellular signaling pathways. The primary pathways identified are the PI3K/Akt pathway and signaling cascades initiated by  $\alpha\nu\beta3$  integrin binding.

# **PI3K/Akt Signaling Pathway**

The Phosphoinositide 3-kinase (PI3K)/Akt signaling pathway is a critical regulator of cell survival, proliferation, and growth. **TP508** has been shown to activate this pathway, leading to downstream effects that promote tissue regeneration.[12]





Click to download full resolution via product page

Caption: PI3K/Akt Signaling Pathway Activated by Chrysalin (TP508).

# ανβ3 Integrin Signaling

The interaction of **TP508** with  $\alpha\nu\beta3$  integrin is a key event in its mechanism of action, particularly in endothelial cells, leading to enhanced cell adhesion, migration, and angiogenesis.[6]





Click to download full resolution via product page

Caption: ανβ3 Integrin Signaling Cascade Initiated by Chrysalin (TP508).

# **Experimental Protocols**

This section provides an overview of the methodologies used in key studies investigating the effects of Chrysalin (**TP508**).

### Rat Femoral Fracture Model[16][17]

This in vivo model is used to assess the efficacy of **TP508** in promoting bone healing.

- Animal Model: Adult male Wistar albino or Sprague-Dawley rats are used.[13][14]
- Anesthesia: The animals are anesthetized prior to the surgical procedure.[13]
- Surgical Procedure:
  - An open osteotomy is performed to create a complete transverse fracture at the mid-shaft of the femur.[14]
  - The fracture is then reduced and internally fixated using an intramedullary K-wire to allow for secondary fracture healing.[14]
- Treatment: A single intra-operative dose of TP508 (e.g., 10 μg or 100 μg) is injected directly into the fracture gap. A control group receives a saline injection.[15]
- Post-operative Care: Analgesics and antibiotics are administered for several days postsurgery.[14]
- Analysis:
  - Radiographic Assessment: Weekly X-rays are taken to monitor callus formation and fracture healing.[14]
  - Histological Analysis: At predetermined time points (e.g., 3 and 5 weeks), animals are euthanized, and the femure are harvested for histological examination to assess tissue







morphology and vascularization.[15]

 Biomechanical Testing: At the end of the study period (e.g., 5 weeks), the mechanical strength of the healed bone is determined using methods like torsion testing.[16][15]





Click to download full resolution via product page

Caption: Experimental Workflow for the Rat Femoral Fracture Model.



# In Vitro Angiogenesis Assay (Aortic Ring Assay)[3]

This ex vivo assay is used to quantify the pro-angiogenic effects of **TP508**.

- Animal Model: Mice are used as the source for aortic explants.[3]
- Treatment: Mice are injected intravenously with either TP508 or saline (control).[3]
- Aortic Explant Preparation: 24 hours post-injection, the thoracic aorta is excised, cleaned of periadventitial fat, and cut into 1 mm thick rings.[3]
- Culture: The aortic rings are placed on a layer of Matrigel in a culture plate and cultured in endothelial cell growth medium.[3]
- Stimulation: The cultures can be further stimulated with angiogenic factors like VEGF to assess synergistic effects.[3]
- Analysis: The extent of endothelial cell sprouting from the aortic rings is quantified over several days using microscopy and image analysis software to measure the area and migration of the sprouts.[3]

## Nitric Oxide (NO) Production Assay[13]

This in vitro assay measures the ability of **TP508** to stimulate NO production in endothelial cells.

- Cell Culture: Human coronary artery endothelial cells (HCAECs) are cultured to confluence in 24-well plates.[17]
- Stimulation: The cell medium is replaced with a medium containing L-arginine, and the cells are stimulated with TP508 (e.g., 20 μM) for various time points (e.g., 5 minutes to 24 hours).
  [17]
- Inhibitor Studies: To elucidate the signaling pathway, cells can be pre-treated with specific kinase inhibitors (e.g., for PI3K, Src, PKC) before TP508 stimulation.[17]
- NO Measurement: The concentration of NO in the cell culture supernatant is determined using a nitric oxide analyzer.[17]



# **Toxicology and Safety**

Preclinical toxicology studies have been conducted on **TP508** in compliance with Good Laboratory Practice (GLP). These studies include single and multiple intravenous and subcutaneous injection toxicology, reproductive toxicology, oncogenicity, and QT prolongation studies in both rodent and non-rodent models.[4] In human clinical trials involving local administration to approximately 600 subjects, no drug-related adverse effects have been reported.[4]

#### Conclusion

Chrysalin (**TP508**) is a promising synthetic peptide with significant potential in regenerative medicine. Its well-defined mechanism of action, centered on promoting angiogenesis, modulating inflammation, and stimulating cellular regeneration, is supported by a growing body of preclinical and clinical evidence. The quantitative data from studies on diabetic foot ulcers and fracture healing highlight its therapeutic efficacy. The detailed experimental protocols provide a framework for further research and development. The visualization of its signaling pathways offers a clear understanding of its molecular interactions. With a favorable safety profile, Chrysalin stands as a strong candidate for further investigation and potential clinical application in a range of tissue repair and regeneration contexts.

#### **Need Custom Synthesis?**

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.

## References

- 1. Systemic administration of thrombin peptide TP508 enhances VEGF-stimulated angiogenesis and attenuates effects of chronic hypoxia PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Thrombin peptide TP508 stimulates cellular events leading to angiogenesis, revascularization, and repair of dermal and musculoskeletal tissues PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Systemic administration of thrombin peptide TP508 enhances VEGF-stimulated angiogenesis and attenuates effects of chronic hypoxia PMC [pmc.ncbi.nlm.nih.gov]

#### Foundational & Exploratory





- 4. TP508 Peptide Technology Chrysalis BioTherapeutics, Inc. [chrysbio.com]
- 5. researchgate.net [researchgate.net]
- 6. The thrombin peptide, TP508, enhances cytokine release and activates signaling events PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. The non-proteolytically active thrombin peptide TP508 stimulates angiogenic sprouting -PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
- 10. peptidesociety.org [peptidesociety.org]
- 11. researchgate.net [researchgate.net]
- 12. Research progress on the PI3K/AKT signaling pathway in gynecological cancer PMC [pmc.ncbi.nlm.nih.gov]
- 13. The rat model of femur fracture for bone and mineral research: An improved description of expected comminution, quantity of soft callus and incidence of complications PMC [pmc.ncbi.nlm.nih.gov]
- 14. Protocol for Developing a Femur Osteotomy Model in Wistar Albino Rats PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. ort.cuhk.edu.hk [ort.cuhk.edu.hk]
- 16. Thrombin peptide (TP508) promotes fracture repair by up-regulating inflammatory mediators, early growth factors, and increasing angiogenesis PubMed [pubmed.ncbi.nlm.nih.gov]
- 17. api.upums.ac.in [api.upums.ac.in]
- To cite this document: BenchChem. [Chrysalin (TP508): A Thrombin-Derived Peptide for Regenerative Medicine]. BenchChem, [2025]. [Online PDF]. Available at: [https://www.benchchem.com/product/b15611263#fundamental-research-on-chrysalin-peptide]

#### **Disclaimer & Data Validity:**

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.



**Technical Support:** The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote

# BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry. Contact

Address: 3281 E Guasti Rd

Ontario, CA 91761, United States

Phone: (601) 213-4426

Email: info@benchchem.com